Estrone glucuronide

概要

説明

Estrone glucuronide, also known as estrone-3-D-glucuronide, is a conjugated metabolite of estrone. It is formed from estrone in the liver by the enzyme UDP-glucuronyltransferase through the attachment of glucuronic acid. This process increases the water solubility of estrone, facilitating its excretion in the urine by the kidneys . This compound plays a significant role in the metabolism and regulation of estrogen levels in the body.

準備方法

Synthetic Routes and Reaction Conditions: Estrone glucuronide is synthesized through the glucuronidation of estrone. This reaction involves the enzyme UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estrone. The reaction typically occurs in the liver, where the enzyme is abundant .

Industrial Production Methods: Industrial production of this compound involves the extraction of estrone from natural sources, followed by its enzymatic conversion to this compound. The process includes:

- Extraction of estrone from plant or animal sources.

- Purification of estrone.

- Enzymatic glucuronidation using UDP-glucuronyltransferase.

- Purification and isolation of this compound .

化学反応の分析

Types of Reactions: Estrone glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to estrone by the enzyme β-glucuronidase. Additionally, it can participate in conjugation reactions with other molecules, such as sulfates .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, aqueous conditions.

Conjugation: UDP-glucuronic acid, UDP-glucuronyltransferase enzyme, liver microsomes.

Major Products:

Hydrolysis: Estrone.

Conjugation: this compound.

科学的研究の応用

Monitoring Reproductive Health

Estrone glucuronide is extensively used in the assessment of ovarian function and reproductive health. It serves as a reliable biomarker for monitoring estrogen levels during ovarian stimulation protocols.

Case Study: Home Monitoring of Estrone-3-Glucuronide Levels

A study involving 54 patients undergoing ovarian stimulation demonstrated a strong correlation between serum estradiol levels and urinary estrone-3-glucuronide concentrations. Patients self-measured their urinary E1-3G levels using a portable analyzer, which allowed for real-time monitoring of ovarian response. The findings indicated that E1-3G levels could effectively guide the management of ovarian stimulation protocols, with established growth rates indicating safe and effective stimulation thresholds .

Pharmacokinetics of Estradiol

This compound plays a crucial role in the pharmacokinetics of estradiol, particularly when administered orally. Due to extensive first-pass metabolism, a significant portion of administered estradiol is converted into various metabolites, including this compound.

Pharmacokinetic Insights

- When estradiol is ingested orally, approximately 25% is converted to this compound.

- This metabolite has enhanced water solubility compared to estradiol, facilitating its excretion via urine.

- This compound can be reconverted back into estradiol, serving as a reservoir that prolongs the half-life of estradiol in circulation. The terminal half-life of oral estradiol ranges from 13 to 20 hours compared to just 1 to 2 hours for intravenous administration .

Cancer Research Implications

Emerging research suggests that this compound may have implications in breast cancer risk assessment. Studies indicate that higher urinary levels of E1G are associated with lower breast cancer risk among postmenopausal women.

Case Study: this compound and Breast Cancer Risk

A study analyzed the correlation between urinary this compound levels and breast cancer incidence. It was found that women with elevated E1G levels exhibited a modest reduction in breast cancer risk, suggesting that monitoring E1G could be beneficial in assessing individual risk profiles .

Development of Diagnostic Assays

The development of enzyme immunoassays for measuring urinary estrone conjugates, including this compound, has facilitated research in hormone monitoring across diverse populations.

Assay Development Findings

- Enzyme immunoassays have been validated for specificity and stability under varying conditions.

- These assays demonstrated high recovery rates and strong correlations between urinary and serum concentrations of estrone conjugates.

- They are applicable for cross-cultural research on reproductive health due to their robustness under field conditions .

作用機序

Estrone glucuronide exerts its effects through its role as a metabolite of estrone. It is formed in the liver and excreted in the urine, serving as a reservoir for estrone. The compound can be hydrolyzed back to estrone by β-glucuronidase in tissues that express this enzyme, such as the mammary gland. This process allows this compound to contribute to the overall estrogenic activity in the body by maintaining a circulating pool of estrone .

Molecular Targets and Pathways:

類似化合物との比較

Estradiol Glucuronide: Formed from estradiol, has higher estrogenic potency compared to estrone glucuronide.

Estriol Glucuronide: Formed from estriol, primarily involved in pregnancy-related estrogen metabolism.

Uniqueness: this compound is unique in its role as a major circulating estrogen metabolite in postmenopausal women. Its formation and excretion provide a mechanism for regulating estrogen levels and maintaining hormonal balance .

生物活性

Estrone glucuronide (E1-3G) is a significant metabolite of estrone, an endogenous estrogen, formed through the process of glucuronidation. This compound plays a crucial role in estrogen metabolism and has implications for various biological activities, particularly in reproductive health and cancer biology. This article details the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is primarily produced in the liver through the action of uridine diphosphoglucuronosyl transferases (UGTs). The formation of E1-3G facilitates the excretion of estrone and its metabolites via urine, thus regulating estrogen levels in the body. The biological activity of E1-3G is closely linked to its conversion back to estrone or estradiol by gut microbiota through β-glucuronidases, which can reactivate these estrogens from their inactive forms .

Biological Activities

1. Estrogen Reactivation and Gut Microbiota Interaction

Recent studies have demonstrated that specific gut microbial β-glucuronidases can cleave E1-3G to release active estrone. A study involving 35 human gut microbial enzymes found that 17 could effectively process E1-3G, with varying catalytic efficiencies ranging from to s m . This reactivation process suggests a significant role for gut microbiota in modulating estrogenic activity in the body.

2. Role in Ovarian Stimulation

A prospective observational study involving 54 patients undergoing ovarian stimulation revealed a strong correlation between serum estradiol (E2) levels and urinary E1-3G concentrations during treatment cycles. The daily growth rates of urinary E1-3G were approximately 50%, paralleling the growth rates of estradiol, indicating its potential as a biomarker for monitoring ovarian response during fertility treatments .

3. Cancer Research Implications

The relationship between this compound levels and breast cancer risk has been explored in several studies. Elevated levels of E1-3G have been associated with increased breast cancer risk, suggesting that monitoring this metabolite could provide insights into estrogen-related tumorigenesis . Furthermore, research indicates that E1-3G may play a role in modulating the effects of estrogens on breast tissue proliferation .

Table 1: Catalytic Efficiency of Gut Microbial GUS Enzymes on this compound

| Enzyme Class | Number of Active Enzymes | Catalytic Efficiency Range (s m) |

|---|---|---|

| Loop 1 | 10 | to |

| Mini-Loop 1 | 5 | to |

| FMN-binding | 2 | to |

Table 2: Estrone-3-Glucuronide Levels During Ovarian Stimulation

| Protocol Type | Median Serum E2 (ng/ml) | Median Urinary E1-3G (ng/ml) |

|---|---|---|

| Antagonist Protocol | 995 | 1870 |

| Progestin-Primed Protocol | 1017 | 2143 |

Case Studies

Case Study: Monitoring this compound Levels During IVF

In a study involving thirty women undergoing IVF treatment using gonadotropin-releasing hormone antagonist protocols, daily measurements of urinary E1-3G were taken using home monitoring devices. Results indicated that higher urinary E1-3G levels correlated with successful oocyte retrieval and fertilization outcomes, suggesting its utility as a predictive marker for IVF success .

特性

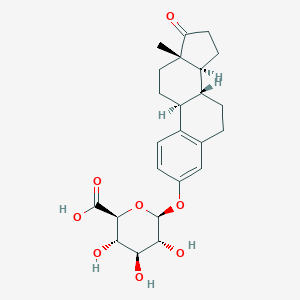

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVHYPASAQKM-JBAURARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891497 | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2479-90-5 | |

| Record name | Estrone 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone-3-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933Q277TO2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。